Product packaging for cis-17-Hexacosenoic acid(Cat. No.:CAS No. 66274-43-9)

cis-17-Hexacosenoic acid

Cat. No.: B1231010
CAS No.: 66274-43-9
M. Wt: 394.7 g/mol
InChI Key: RQIDQEBURXNDKG-KTKRTIGZSA-N
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Description

Ximenic acid is a very long-chain monounsaturated fatty acid with the chemical formula C26H50O2 and a molecular weight of 394.684 g·mol⁻¹ . This compound is characterized as an Omega-9 fatty acid due to the position of its double bond at the ninth carbon atom from the methyl end (delta notation Δ17-26:1) . It was first isolated by scientists S.V. Puntambekar and S. Krishna in 1937 from the plant Ximenia americana , also known as yellow plum, after which the acid is named . Researchers are interested in ximenic acid for its natural occurrence and potential applications. The acid is notably found in the seed oils of the Ximenia genus, and studies on oils from Ximenia americana have identified ximenic acid as a significant component, constituting over 10% of the total fatty acid content in some samples . These oils have a history of traditional use in skincare for moisturizing, improving skin elasticity, and providing protection from sun exposure, suggesting potential dermatological research avenues for the purified acid . Its long-chain structure and solubility properties make it a compound of interest for studies in lipid metabolism, the formulation of cosmetic and dermatological products, and as a standard in analytical chemistry. This product, Ximenic Acid, is provided as a high-purity material to ensure consistent and reliable results in a laboratory setting. It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O2 B1231010 cis-17-Hexacosenoic acid CAS No. 66274-43-9

Properties

IUPAC Name

(Z)-hexacos-17-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDQEBURXNDKG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025800
Record name Ximenic acid
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Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66274-43-9
Record name (17Z)-17-Hexacosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66274-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XIMENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Natural Isolation Methodologies for Research Applications

Plant Sources and Species Identification

Ximenic acid, also known as santalbic acid, is predominantly found in the seed oils of specific plant families. ijrps.comresearchgate.netrsc.org Its occurrence is a key characteristic used in chemotaxonomic studies to understand the botanical relationships between different plant species. d-nb.info

Santalaceae Family

The Santalaceae family is a primary source of ximenic acid. rsc.orgd-nb.infokarger.com Notable species within this family include:

Santalum album (Indian Sandalwood): The seeds of Santalum album are a significant source of ximenic acid. ijrps.comphytojournal.comepa.gov The oil extracted from these seeds is rich in this unique fatty acid. phytojournal.com Research has shown that the seed oil of S. album can contain a high percentage of ximenic acid. researchgate.net A five-year-old sandalwood tree can produce several kilograms of seeds annually. phytojournal.com

Santalum spicatum (Australian Sandalwood): The seed oil of Santalum spicatum contains a substantial amount of ximenic acid, with reports indicating it can constitute around 30-35% of the total fatty acids. karger.comnih.govresearchgate.net This species is recognized as a key natural source for the compound. usbio.net

Other species in the Santalaceae family that contain ximenic acid include Santalum acuminatum (sweet quandong) and Exocarpos cupressiformis (native cherry). wikipedia.orgnih.gov

Olacaceae Family

The Olacaceae family is another significant source of ximenic acid. ijrps.comresearchgate.netrsc.org This acetylenic fatty acid is a characteristic component of the seed oils of various plants within this family. d-nb.infogerli.com

Opiliaceae Family

Ximenic acid is also present in the seed oils of the Opiliaceae family, further highlighting its distribution within the order Santalales. ijrps.comresearchgate.netrsc.orgresearchgate.net

Ximenia americana as a Primary Source

Ximenia americana, commonly known as tallow (B1178427) wood or yellow plum, stands out as a primary source of ximenic acid. wikipedia.orgwikipedia.org In fact, the compound derives its name from the Ximenia genus. wikipedia.org The seed oil of Ximenia americana contains a variety of fatty acids, with ximenic acid being a notable constituent. wikipedia.org

Advanced Extraction Techniques for Research-Grade Material

Obtaining high-purity ximenic acid for research purposes necessitates specialized extraction and purification methods. The goal is to isolate the compound from the complex mixture of lipids and other phytochemicals present in the plant material.

Solvent Extraction Methods

Solvent extraction is a fundamental technique for isolating lipids, including ximenic acid, from plant seeds. The choice of solvent is crucial for efficient extraction.

N-Hexane Extraction: N-hexane is a commonly used solvent for the extraction of ximenic acid from plant sources. ijrps.com For instance, novel acetylenic fatty acids, including ximenic acid, have been successfully isolated from the seeds of Santalum album using n-hexane extraction in a Soxhlet apparatus. ijrps.com This method involves the continuous washing of the ground seed material with the solvent to yield a viscous oil containing the desired compound. ijrps.com Subsequent steps, such as saponification to release free fatty acids and crystallization from n-hexane at controlled temperatures, can yield purified ximenic acid. ijrps.com

The table below summarizes the occurrence of Ximenic Acid in various plant sources.

FamilySpeciesCommon NameXimenic Acid Content in Seed Oil
Santalaceae Santalum albumIndian SandalwoodHigh
Santalum spicatumAustralian Sandalwood~30-35%
Santalum acuminatumSweet QuandongPresent
Exocarpos cupressiformisNative CherryPresent
Olacaceae VariousPresent
Opiliaceae VariousPresent
Ximeniaceae Ximenia americanaTallow Wood/Yellow PlumPresent

Pressing Techniques

Mechanical pressing is a common method for the initial extraction of oil from Ximenia seeds, providing the crude material from which ximenic acid is later purified. google.comgoogle.com This technique avoids the use of chemical solvents in the primary extraction phase, yielding a crude oil that is a mixture of various triglycerides.

Two primary approaches to pressing are employed:

Decorticated Pressing: The hard outer husks of the seeds are first removed using a mechanical decorticator. The exposed kernels are then subjected to pressing. afrinatural.com

Whole-Seed Pressing: In this method, the entire seed, including the husk, is pressed. afrinatural.com

The pressing itself is typically accomplished using screw presses, also known as expellers, which can be operated manually or be motor-driven. ulrichgmbh.deafrinatural.com Cold pressing is a specific type of mechanical extraction where the temperature is kept low, often around 26-32°C, to minimize oxidation and preserve the oil's natural composition. natureinbottle.com The resulting crude oil is then filtered to remove solid particles and other impurities before undergoing further purification. ulrichgmbh.desimply-ingredients.com The fatty acid profile of the extracted oil can vary, but research has identified ximenic acid as a key constituent alongside others like oleic acid and nervonic acid. researchgate.netnih.gov

Table 1: Example Fatty Acid Composition of Ximenia americana Seed Oil

Fatty Acid Common Name Percentage (%)
C18:1 (n-9) Oleic acid 31.82 - 56.00
C26:1 (n-9) Ximenic acid 6.50 - 10.22
C24:1 (n-9) Nervonic acid 7.00 - 12.00
C18:1 (n-9) Ximenynic acid 5.00 - 15.00

Note: Composition percentages are compiled from multiple sources and can vary based on geography, climate, and specific extraction parameters. researchgate.netnih.govnatureinbottle.com

Purification Methodologies for Academic Study

Following initial extraction, the crude oil, which contains ximenic acid as part of triglyceride molecules, must be processed further. This typically involves saponification (hydrolysis with a base like potassium hydroxide) to release the free fatty acids from the glycerol (B35011) backbone. medcraveonline.comijrps.com The resulting mixture of free fatty acids is then subjected to purification techniques to isolate ximenic acid from other saturated and unsaturated fatty acids.

Chromatographic Separation Techniques (e.g., Column Chromatography)

For achieving high purity, chromatographic methods are indispensable in academic research. After initial enrichment, fractions containing ximenic acid can be further purified using techniques like column chromatography.

In a typical application, the fatty acid mixture (often as methyl esters for better volatility and separation) is passed through a column packed with an adsorbent like silica (B1680970) gel. medcraveonline.commedcraveonline.com A solvent system, or mobile phase, is used to elute the components from the column. The separation occurs because different fatty acids have varying affinities for the silica gel and solubilities in the mobile phase.

One study on the fatty acids from Ximenia americana seeds detailed the following process:

The crude fatty acid methyl esters were loaded onto a silica gel column. medcraveonline.commedcraveonline.com

A gradient of solvents, starting with non-polar hexane (B92381) and gradually increasing in polarity with dichloromethane (B109758) and ethyl acetate, was used for elution. medcraveonline.commedcraveonline.com

Fractions were collected and analyzed, with specific fractions showing high concentrations of ximenic acid methyl ester. medcraveonline.com

Argentation chromatography is a more specialized and powerful technique for separating unsaturated fatty acids. researchgate.net This method utilizes the ability of silver ions (Ag+) to form reversible complexes with the double bonds of unsaturated fatty acids. researchgate.netoup.com The strength of this interaction depends on the number and position of the double bonds, allowing for fine separation. The stationary phase is typically silica gel impregnated with silver nitrate. researchgate.net This technique is highly effective for separating fatty acids with different degrees of unsaturation and even positional isomers. oup.comnih.govcapes.gov.br

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Role/Context
Ximenic acid C₂₆H₅₀O₂ Target compound of interest
Oleic acid C₁₈H₃₄O₂ Co-occurring fatty acid
Nervonic acid C₂₄H₄₆O₂ Co-occurring fatty acid
Ximenynic acid C₁₈H₃₀O₂ Co-occurring fatty acid
Potassium hydroxide (B78521) KOH Saponification agent
Methanol (B129727) CH₃OH Solvent for crystallization/esterification
Ethanol (B145695) C₂H₅OH Solvent for crystallization
Acetone C₃H₆O Solvent for crystallization
Hexane C₆H₁₄ Solvent for extraction and chromatography
Dichloromethane CH₂Cl₂ Chromatography solvent
Ethyl acetate C₄H₈O₂ Chromatography solvent
Urea (B33335) CH₄N₂O Complexing agent in fractionation
Silver nitrate AgNO₃ Agent for argentation chromatography

Biosynthesis Pathways and Enzymatic Mechanisms of Ximenic Acid

Proposed Biosynthetic Routes from Precursor Fatty Acids

The biosynthesis of ximenic acid is understood to originate from precursor fatty acids through several proposed, and in some cases, experimentally supported pathways. These routes involve a series of desaturation and modification steps catalyzed by specific enzymes.

The primary and most supported pathway for ximenic acid biosynthesis involves the direct modification of stearolic acid (9-octadecynoic acid). wikipedia.org Stearolic acid itself is a key intermediate in the biosynthesis of several acetylenic fatty acids. gerli.comwikipedia.org Research has shown that ximenic acid is formed through the desaturation of stearolic acid. researchgate.netunl.edunih.gov

One initial hypothesis suggested that the process might involve a Δ12 desaturation of stearolic acid, which is then followed by an isomerization of the newly formed double bond into the trans-11 position. researchgate.net However, more direct evidence points to a single-step reaction. Studies using fatty acid desaturases from plants in the Santalaceae family have demonstrated that these enzymes can directly catalyze the trans-Δ11 desaturation of stearolic acid to yield ximenic acid. researchgate.netnih.gov This direct pathway is now considered the principal route for its formation.

An alternative biosynthetic route has been proposed that proceeds through a conjugated linoleic acid (CLA) intermediate. researchgate.net This hypothetical pathway suggests that a CLA isomer could undergo dehydrogenation at the 9-position to form the acetylenic bond found in ximenic acid. researchgate.net

However, experimental attempts to validate this pathway have not been successful. When various isoforms of conjugated linoleic acid were supplied as substrates to fatty acid desaturases from Santalaceae plants expressed in yeast, no conversion into ximenic acid was detected. researchgate.net These findings indicate that the formation of ximenic acid via a CLA intermediate is unlikely to be a significant biosynthetic pathway.

Another potential pathway involves the modification of oleic acid, one of the most common fatty acids in plants. agriculturejournals.cz It has been suggested that ximenic acid could be biosynthesized from oleic acid through a dehydrogenation process that targets the Δ9 and Δ11 positions during seed development. researchgate.net This would imply the conversion of the existing cis-Δ9 double bond in oleic acid into a triple bond and the introduction of a new trans double bond at the Δ11 position. While plausible as a concept, the specific enzymes and intermediate steps for this proposed pathway have not been fully elucidated.

Formation via Conjugated Linoleic Acid Intermediates

Identification and Characterization of Biosynthetic Enzymes

The key enzymes responsible for the synthesis of ximenic acid belong to the fatty acid desaturase (FAD) family, particularly FAD2-like enzymes, which are typically known for introducing a double bond at the Δ12 position of oleic acid. nih.govmdpi.com

Research into plants of the Santalaceae family, such as the sweet quandong (Santalum acuminatum) and the native cherry (Exocarpos cupressiformis), led to the identification of several full-length genes coding for microsomal Δ12 fatty acid desaturases. researchgate.netresearchgate.netnih.gov Phylogenetic analysis revealed that these enzymes are related to the conventional FAD2 desaturases found in other plants, like Arabidopsis thaliana. researchgate.netresearchgate.net

These Santalaceae FAD2-like enzymes exhibit remarkable functional plasticity, often referred to as promiscuity. unl.edunih.gov This means they can catalyze multiple different reactions and act on various substrates, a characteristic that may facilitate the evolution of new metabolic pathways for producing specialized fatty acids like ximenic acid. unl.edunih.gov

The functional characterization of these FAD2-like enzymes, typically performed by expressing the genes in yeast, has unveiled a range of catalytic activities. nih.govresearchgate.net While their major activity is, as expected, the cis-Δ12 desaturation of oleic acid to produce linoleic acid, they also possess several unusual and critical functions for ximenic acid biosynthesis. researchgate.netresearchgate.netnih.gov

These enzymes demonstrate the ability to act on the acetylenic substrate stearolic acid, catalyzing both trans-Δ12 and, crucially, trans-Δ11 desaturation. nih.govresearchgate.netnih.gov The trans-Δ11 desaturation activity directly converts stearolic acid into ximenic acid. nih.gov In addition to these activities, some of these enzymes can also perform cis-Δ15 desaturation of linoleic acid, an activity normally associated with FAD3-type desaturases. researchgate.netnih.gov Further research has identified other divergent FADs in these plants (classified as the FADX group) that lack Δ12 activity but instead catalyze the cis-Δ13 desaturation of stearolic acid. researchgate.netnih.gov

Enzymatic Activities of Santalaceae FAD2-like Enzymes

SubstrateEnzyme ActivityProductCitation
Oleic Acidcis-Δ12 DesaturationLinoleic Acid researchgate.netresearchgate.netnih.gov
Stearolic Acidtrans-Δ11 DesaturationXimenic Acid nih.govresearchgate.netnih.gov
Stearolic Acidtrans-Δ12 Desaturationtrans-12-octadecen-9-ynoic acid researchgate.netresearchgate.netnih.gov
Stearolic Acidcis-Δ13 Desaturationcis-13-octadecen-9-ynoic acid researchgate.netnih.gov
Linoleic Acidcis-Δ15 Desaturationα-Linolenic Acid researchgate.netnih.gov

Isomerization Processes

In the study of ximenic acid's biosynthesis, researchers have explored various potential pathways, including those involving isomerization. One prominent hypothesis proposed that ximenic acid could be formed through the Δ12 desaturation of stearolic acid, which would then be followed by an isomerization of the newly formed double bond from the C12 position to the trans-11 position. researchgate.net This proposed two-step process would involve an initial desaturation event followed by a distinct enzymatic isomerization.

However, experimental studies have cast doubt on this isomerization pathway. Research involving the expression of Δ12 fatty acid desaturases (FADs) from the Santalaceae family in yeast has provided contrary evidence. researchgate.net In these studies, potential intermediate compounds, such as trans-12-octadecen-9-ynoic acid and cis-12-octadecen-9-ynoic acid, were supplied to the engineered yeast cultures. researchgate.net The experiments showed no conversion of these potential precursors into ximenic acid. researchgate.net Similarly, another suggested route that proceeded via a conjugated linoleic acid intermediate was also tested and was not substantiated by the experimental data. researchgate.net

Based on the available scientific evidence, the formation of ximenic acid does not appear to involve a separate isomerization step. The data instead strongly support a mechanism of direct trans-11-desaturation of stearolic acid. researchgate.net This indicates that the specific trans configuration of the double bond at the 11th position is directly created by the desaturase enzyme itself, rather than being the result of a rearrangement of a pre-existing double bond. researchgate.netnih.gov

Genetic and Molecular Basis of Ximenic Acid Biosynthesis in Plants

The genetic and molecular foundation for ximenic acid synthesis has been primarily investigated in plants belonging to the Santalaceae family, which are known to accumulate this unusual fatty acid in their seed oils. researchgate.netwikipedia.org Key species in this research include the sweet quandong (Santalum acuminatum) and the native cherry (Exocarpos cupressiformis). researchgate.netwikipedia.org

Research has successfully identified the class of genes responsible for the production of ximenic acid. These are divergent genes from the microsomal Δ12 fatty acid desaturase (FAD2) family. nih.govunl.eduresearchgate.net While typical FAD2 enzymes introduce a double bond at the Δ12 position of oleic acid to form linoleic acid, the enzymes involved in ximenic acid synthesis possess a novel function. nih.govresearchgate.net

A significant breakthrough in understanding this pathway came from a study that identified and characterized twelve full-length FAD genes from S. acuminatum and E. cupressiformis. researchgate.net Functional analysis of these genes through expression in yeast and Nicotiana benthamiana leaves revealed their role in acetylenic fatty acid production. researchgate.net

Specifically, an enzyme from Santalum acuminatum, designated SaFAD2, was identified as a key catalyst in the biosynthesis of ximenic acid. nih.govunl.edu This enzyme exhibits multifunctionality, a characteristic sometimes referred to as enzyme promiscuity. nih.govunl.edu The primary and most unusual function of SaFAD2 in this context is its ability to catalyze the direct Δ11 desaturation of stearolic acid (octadec-9-ynoic acid) to form ximenic acid (trans-11-octadecen-9-ynoic acid). nih.govunl.edu This enzymatic activity is distinct because it creates a trans double bond, whereas most plant fatty acid desaturases produce cis double bonds. gerli.com

Interactive Data Table: Key Genes and Enzymes in Ximenic Acid Biosynthesis

Gene/EnzymeSource OrganismEnzyme FamilySubstrateProduct
FAD2-like genesSantalum acuminatum, Exocarpos cupressiformisMicrosomal Δ12 Fatty Acid Desaturase (FAD)Stearolic acidXimenic acid
SaFAD2Santalum acuminatumMicrosomal Δ12 Fatty Acid Desaturase (FAD)Stearolic acidXimenic acid

Chemical Synthesis and Derivatization Strategies for Research

Laboratory Synthesis Approaches

Total synthesis of ximenic acid and its related compounds can be achieved through various chemical routes, starting from more common and less expensive precursors. These methods are essential for producing research quantities of the acid and for creating structural variants to investigate structure-activity relationships.

The construction of ximenic acid from simpler molecules is a complex undertaking that involves the sequential introduction of its key structural features: the C18 carbon backbone, the trans-Δ11 double bond, and the Δ9 triple bond. smolecule.com General strategies for synthesizing acetylenic fatty acids often rely on building the molecule through the coupling of smaller, functionalized hydrocarbon fragments. sohag-univ.edu.eg

A more efficient and economical synthetic route to ximenic acid utilizes castor oil as a starting material. Castor oil is a rich natural source of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid). An improved synthesis has been developed that leverages this abundant precursor.

Ximenic acid can also be chemically synthesized from smaller, readily available chemical building blocks like propargyl bromide and heptaldehyde. This approach builds the C18 backbone through strategic carbon-carbon bond formations. Heptaldehyde, a seven-carbon aldehyde, can be oxidized to its corresponding carboxylic acid, heptanoic acid. lipidbank.jp Propargyl bromide serves as a key three-carbon acetylenic synthon.

The synthesis of related long-chain hydroxy acetylenic fatty acids has been demonstrated through the coupling of silver acetylides with half-ester acid chlorides. rsc.org A plausible route for ximenic acid could involve the coupling of a derivative of heptanoic acid with a functionalized C11 fragment derived from propargyl bromide and other reagents. This method highlights the versatility of synthetic organic chemistry in constructing complex fatty acid structures from simple starting materials.

Table 1: Overview of Laboratory Synthesis Approaches for Ximenic Acid

Synthesis Approach Starting Materials Key Intermediates / Steps Primary Purpose
From Simpler Precursors Simpler fatty acids, hydrocarbons Acetylide coupling, Wittig reaction, chain elongation Structural confirmation, isotopic labeling, analogue synthesis
From Castor Oil Castor oil (Ricinoleic acid) Ricinstearolic acid, direct chlorination, urea (B33335) fractionation Economic, large-scale production of high-purity ximenic acid
From Small Building Blocks Propargyl bromide, Heptaldehyde Acetylide coupling, oxidation Demonstrates synthetic versatility from basic chemical feedstocks

Synthesis from Castor Oil Precursors

Synthetic Modification and Derivatization for Functional Studies

To investigate the biological roles and modify the physical properties of ximenic acid, its carboxylic acid group can be converted into various functional derivatives, most commonly esters. These modifications can influence solubility, stability, and bioavailability, and are essential for creating probes to study lipid metabolism.

Alkyl esters of ximenic acid, such as ethyl ximenynate, are frequently synthesized for research and cosmetic applications. google.comgoogle.com These derivatives are typically less polar than the free fatty acid.

Chemical Synthesis (Fischer Esterification) : The most common laboratory method is the direct esterification of ximenic acid with an alcohol (e.g., ethanol (B145695) for ethyl ximenynate) under acidic catalysis. The reaction is typically performed using a mineral acid like sulfuric acid (H₂SO₄) or a solid acid catalyst such as p-toluenesulfonic acid (PTSA). The alcohol often serves as both the reactant and the solvent, and the mixture is heated to reflux to drive the reaction toward the ester product.

Enzymatic Esterification : A milder, "greener" alternative involves the use of lipases as biocatalysts. Enzymes like immobilized Candida antarctica lipase (B570770) B can effectively catalyze the esterification of ximenic acid with an alcohol. These reactions are conducted under gentle conditions (e.g., 40–50°C) in an organic solvent or a solvent-free system, which helps to prevent the degradation of the heat-sensitive ene-yne structure.

Table 2: Comparison of Synthesis Methods for Ethyl Ximenynate

Method Catalyst Typical Conditions Advantages Disadvantages
Fischer Esterification H₂SO₄ or PTSA Reflux in excess ethanol, 6-24h Established method, relatively fast Harsh acidic conditions, potential for side reactions
Enzymatic Esterification Immobilized Lipase 40-50°C, 48-72h, organic solvent Mild conditions, high specificity, environmentally friendly Slower reaction times, higher cost of catalyst

The synthesis of glycerol (B35011) esters—mono-, di-, and triglycerides—of ximenic acid is crucial for studying its incorporation into complex lipids and its metabolic fate. google.comgoogle.com These syntheses can be achieved through both chemical and enzymatic pathways.

Enzymatic synthesis is particularly advantageous for producing specific, regioisomerically pure acylglycerols. researchgate.net Lipases that exhibit 1,3-regioselectivity (e.g., from Rhizomucor miehei) can be used to esterify glycerol at its primary hydroxyl groups, leading predominantly to the formation of 1,3-diacylglycerols. researchgate.net By carefully controlling the reaction conditions—such as the molar ratio of ximenic acid (or its activated form, like a vinyl or ethyl ester) to glycerol, water activity, and reaction time—the synthesis can be directed to favor the production of monoacylglycerols or diacylglycerols. nih.gov Synthesizing pure triacylglycerols containing ximenic acid typically requires further esterification of the remaining free hydroxyl group(s) on the glycerol backbone, a process that may use a less selective lipase or chemical acylation methods. researchgate.net These synthetic glycerides are invaluable tools for investigating how ximenic acid is stored and mobilized in biological systems. karger.com

Wax Ester Synthesis

For research purposes, ximenic acid can be converted into wax esters. A wax ester is the resultant compound when ximenic acid is esterified with a long-chain alcohol, specifically one containing 12 or more carbon atoms. google.comgoogle.com The synthesis of these esters can be achieved through both chemical and enzymatic pathways. google.comgoogle.com

In microorganisms, wax esters serve as important storage lipids, synthesized to convert excess free fatty acids into non-toxic storage forms. clinicalresearchnewsonline.com The general biosynthetic route involves multiple enzymatic steps. clinicalresearchnewsonline.com It begins with a fatty acyl-CoA, which is reduced to a corresponding fatty aldehyde by an NADPH-dependent long-chain fatty acyl-CoA reductase. clinicalresearchnewsonline.com This fatty aldehyde is then further reduced to a fatty alcohol by an NADPH-dependent fatty aldehyde reductase. clinicalresearchnewsonline.com Finally, a wax ester synthase enzyme catalyzes the esterification of the resulting fatty alcohol with another long-chain fatty acyl-CoA to form the final wax ester. clinicalresearchnewsonline.com Similar pathways exist in plants, where ultra-long-chain fatty acids are first converted to fatty aldehydes and then to primary alcohols before esterification. clinicalresearchnewsonline.com These established biological pathways provide a basis for the enzymatic synthesis of ximenic acid wax esters for research applications.

Table 1: Overview of Ximenic Acid Wax Ester Synthesis

Parameter Description
Definition Esters formed from ximenic acid and a fatty alcohol containing 12 or more carbon atoms. google.comgoogle.com
Synthesis Routes Can be produced via chemical or enzymatic methods. google.comgoogle.com
Reactants (Enzymatic) Ximenic acid (as fatty acyl-CoA), a long-chain fatty alcohol, and coenzymes (NADPH). clinicalresearchnewsonline.com

| Key Enzymes | Fatty Acyl-CoA Reductase, Fatty Aldehyde Reductase, Wax Ester Synthase. clinicalresearchnewsonline.com |

Formation of Food Acceptable Salts for Research Formulations

To facilitate its use in research formulations, particularly for food and dietary applications, ximenic acid can be converted into food-acceptable salts. google.comgoogle.com The primary method for producing these salts is the neutralization of the free acid with a corresponding food-grade base. google.comgoogle.com

The most commonly cited food-acceptable salts of ximenic acid are sodium, potassium, and calcium salts. google.comgoogle.com Other potential salts include those formed with ammonia (B1221849) or magnesium. google.com The formation process is often achieved through saponification, a standard reaction in fatty acid chemistry. For instance, potassium salts of ximenic acid can be produced by refluxing the acid or its source oil (like Ximenia oil) with potassium hydroxide (B78521) (KOH) in a solvent such as ethanol. google.commedcraveonline.com This base-catalyzed hydrolysis of esters (saponification) yields the fatty acid salt, which can then be isolated for use in formulations. google.com This pathway is efficient for producing fatty acid salts from various lipid forms. medcraveonline.com

Table 2: Common Food-Acceptable Salts of Ximenic Acid

Salt Name Corresponding Base
Sodium Ximenate Sodium Hydroxide (NaOH)
Potassium Ximenate Potassium Hydroxide (KOH)
Calcium Ximenate Calcium Hydroxide (Ca(OH)₂)
Magnesium Ximenate Magnesium Hydroxide (Mg(OH)₂)

Investigation of Biological Activities and Underlying Mechanisms in Preclinical Models

Anti-inflammatory Mechanisms

Ximenic acid has demonstrated notable anti-inflammatory effects through multiple pathways, including the inhibition of key enzymes and the suppression of inflammatory mediators. spandidos-publications.comresearchgate.net

Cyclooxygenase (COX) Inhibition

A key aspect of ximenic acid's anti-inflammatory action lies in its ability to inhibit cyclooxygenase (COX) enzymes. spandidos-publications.com Research has shown that ximenic acid can selectively inhibit COX-1, an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. spandidos-publications.comnih.gov In a study on sheep vesicular gland microsomes, ximenic acid was found to inhibit the activity of COX enzymes. spandidos-publications.com Furthermore, investigations using the HepG2 human hepatoma cell line revealed that ximenic acid significantly inhibited the expression of COX-1 at both the mRNA and protein levels, while the expression of COX-2 was not significantly affected. spandidos-publications.comnih.govspandidos-publications.com This selective inhibition of COX-1 is a significant finding, as COX-1 is involved in various physiological processes, and its inhibition can have widespread effects. spandidos-publications.comscielo.org.mx

Suppression of Inflammatory Mediators

Ximenic acid has been shown to suppress the production of several key inflammatory mediators. spandidos-publications.comresearchgate.net In rat peritoneal leukocytes, it inhibited the production of thromboxane (B8750289) B2, 6-ketoprostaglandin F1α, and leukotriene B4. spandidos-publications.comresearchgate.net Furthermore, studies on rats fed with sandalwood seed oil, which is rich in ximenic acid, demonstrated significantly lower levels of pro-inflammatory factors such as prostaglandin (B15479496) F2α, prostaglandin E2, thromboxane B2, and leukotriene B4 in both the liver and plasma. researchgate.net More recent research has also indicated that ximenic acid can inhibit pro-inflammatory factors including IL-6, IL-1β, and TNF-α, and the JNK/NF-κB inflammatory signaling pathway in rats. rsc.org This broad-spectrum suppression of inflammatory mediators highlights the potent anti-inflammatory potential of ximenic acid.

Inhibition of Phospholipase Activity in Cellular Models

Ximenic acid's anti-inflammatory effects also extend to the inhibition of phospholipase A2 (PLA2) activity. spandidos-publications.comnih.gov PLA2 is a crucial enzyme that releases arachidonic acid from cell membranes, which is then converted into various pro-inflammatory eicosanoids. mdpi.commdpi.com In a study using rat peritoneal leukocytes, ximenic acid was found to inhibit phospholipase activity. spandidos-publications.comresearchgate.net This inhibition of PLA2 reduces the availability of arachidonic acid, thereby decreasing the production of downstream inflammatory mediators.

Anticancer Mechanisms in in vitro and Animal Models

The link between inflammation and cancer has led researchers to investigate the anticancer potential of ximenic acid. spandidos-publications.comresearchgate.net Preclinical studies have shown that ximenic acid exhibits anticancer effects through the regulation of the cell cycle and the induction of programmed cell death. spandidos-publications.comijfans.org

Cell Cycle Regulation

Ximenic acid has been demonstrated to arrest the cell cycle in cancer cells, thereby inhibiting their proliferation. spandidos-publications.comijfans.org In studies on the HepG2 human hepatoma cell line, ximenic acid was found to block the G1/S phase transition of the cell cycle. spandidos-publications.comnih.gov This cell cycle arrest was associated with the inhibition of the protein expression of the cell cycle-associated protein general control of amino acid synthesis yeast homolog like 2 (GCN5L2), as well as the mRNA expression of cyclin D3 and cyclin E1. spandidos-publications.comnih.govspandidos-publications.com Cyclins are key regulatory proteins that control the progression of the cell cycle, and their inhibition can halt cell proliferation. mdpi.com The arrest of cancer cells in the G1 phase is a critical step in preventing their replication and growth. spandidos-publications.com

Induction of Apoptosis and Programmed Cell Death Pathways

In addition to cell cycle arrest, ximenic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comijfans.org In HepG2 cells, treatment with ximenic acid led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner. spandidos-publications.com This pro-apoptotic activity was associated with the suppression of the anti-apoptosis protein silent information regulator T1 (SIRT1). spandidos-publications.comnih.govspandidos-publications.com Furthermore, the induction of apoptosis by ximenic acid is linked to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. spandidos-publications.com The ability of ximenic acid to induce apoptosis in cancer cells is a crucial aspect of its anticancer potential, as it leads to the elimination of malignant cells. mdpi.comarchivesofmedicalscience.com

Research Findings on the Biological Activities of Ximenic Acid

Biological Activity Model System Key Findings References
Anti-inflammatory Sheep vesicular gland microsomesInhibition of COX activity. spandidos-publications.com
Rat peritoneal leukocytesInhibition of phospholipase activity and production of thromboxane B2, 6-ketoprostaglandin F1α, and leukotriene B4. spandidos-publications.comresearchgate.net
Rats fed sandalwood seed oilDecreased levels of prostaglandin F2α, prostaglandin E2, thromboxane B2, and leukotriene B4. researchgate.net
RatsInhibition of IL-6, IL-1β, TNF-α, and the JNK/NF-κB pathway. rsc.org
Anticancer HepG2 human hepatoma cell lineSelective inhibition of COX-1 expression. spandidos-publications.comnih.govspandidos-publications.com
HepG2 human hepatoma cell lineBlocked G1/S phase transition of the cell cycle. spandidos-publications.comnih.gov
HepG2 human hepatoma cell lineInhibition of GCN5L2 protein expression and cyclin D3 and E1 mRNA expression. spandidos-publications.comnih.govspandidos-publications.com
HepG2 human hepatoma cell lineInduction of apoptosis and suppression of SIRT1 protein expression. spandidos-publications.comnih.govspandidos-publications.com
HepG2 human hepatoma cell lineActivation of caspase-3. spandidos-publications.com

Inhibition of Angiogenesis (e.g., suppression of VEGF-B, VEGF-C)

Ximenic acid has been investigated for its potential to inhibit angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Research in preclinical models has focused on its effects on key signaling molecules in the vascular endothelial growth factor (VEGF) family, which are crucial for both normal and pathological angiogenesis. actasdermo.org

In studies utilizing the HepG2 human hepatoma cell line, ximenic acid demonstrated an ability to suppress the expression of genes associated with angiogenesis. spandidos-publications.com Specifically, the mRNA levels of both vascular endothelial growth factor-B (VEGF-B) and vascular endothelial growth factor-C (VEGF-C) were significantly decreased in cells treated with ximenic acid compared to control groups. spandidos-publications.comcancer-genetics.org VEGF-B is involved in embryonic vasculogenesis, while VEGF-C plays a significant role in lymphangiogenesis by binding to its receptor, VEGFR-3. genominfo.org The downregulation of these specific VEGF family members suggests a potential mechanism by which ximenic acid may exert anti-angiogenic effects, interfering with the signaling pathways that promote the formation of new blood and lymphatic vessels. spandidos-publications.com

Modulation of Key Regulatory Proteins and Gene Expression (e.g., SIRT1, GCN5L2, cyclin D3, cyclin E1, TGF-β1, HMGB1)

Preclinical studies have revealed that ximenic acid can modulate a range of regulatory proteins and genes that are fundamental to cell cycle progression, apoptosis, and inflammation. In HepG2 human hepatoma cells, ximenic acid was found to significantly suppress the expression of silent information regulator T1 (SIRT1), a protein known to inhibit apoptosis. spandidos-publications.comnih.gov The downregulation of SIRT1 by ximenic acid was observed to be dose-dependent. spandidos-publications.com

Furthermore, ximenic acid has been shown to interfere with cell cycle progression by inhibiting the protein expression of the General Control of Amino Acid Synthesis Yeast Homolog Like 2 (GCN5L2). spandidos-publications.com GCN5L2 is known to promote the G1/S transition phase of the cell cycle. spandidos-publications.com The inhibition of GCN5L2 by ximenic acid was associated with the subsequent suppression of the mRNA expression of key cell cycle-associated factors, including cyclin D3 and cyclin E1, leading to cell cycle arrest. spandidos-publications.comnih.gov

The compound's influence extends to inflammatory and angiogenesis-related signaling molecules. Investigations have shown that ximenic acid can inhibit the gene expression of Transforming Growth Factor-beta 1 (TGF-β1) and High Mobility Group Box 1 (HMGB1). spandidos-publications.com TGF-β1 is a multifunctional cytokine that can induce angiogenesis, while overexpression of HMGB1 has been linked to the proliferation of cancer cells and angiogenesis. spandidos-publications.com

Antimicrobial Activity Investigations

Ximenic acid has been identified as having potential antibacterial properties. Studies have reported its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.net Research indicates that ximenic acid exhibits antibacterial effects against Staphylococcus aureus, a common Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. smolecule.com The effectiveness of fatty acids as antibacterial agents can be influenced by their chemical structure, with factors like chain length and the presence of double bonds playing a role in their activity. nih.gov While S. aureus is often more susceptible to fatty acids, some have also shown efficacy against E. coli. nih.govrsc.org

In addition to its antibacterial properties, ximenic acid has demonstrated antifungal activity. Investigations have shown its potential to inhibit the growth of the fungal pathogen Candida albicans. researchgate.netsmolecule.com C. albicans is a common cause of fungal infections in humans. The ability of certain fatty acids to act against fungal pathogens is a known phenomenon, with some compounds interfering with fungal cell membranes and critical metabolic processes like fatty acid homeostasis. gerli.comresearchgate.net

Antibacterial Effects (e.g., against Staphylococcus aureus, Escherichia coli)

Regulation of Fatty Acid Metabolism in Preclinical Systems

Studies in animal models have explored the influence of ximenic acid on the metabolism of fatty acids, particularly n-3 polyunsaturated fatty acids (PUFAs), which are crucial for various physiological functions, including brain and retinal development. karger.comd-nb.info

In a study involving male C57BL/6 mice, dietary administration of sandalwood seed oil (SWSO), which is rich in ximenic acid, led to significant changes in the fatty acid profiles of the liver and brain. karger.comnih.gov In the liver, the intake of SWSO resulted in elevated levels of total n-3 fatty acids compared to a control group fed olive oil. karger.comnih.gov Conversely, in the brain, the total n-3 fatty acid content was significantly decreased in the SWSO-fed mice. karger.comnih.gov

To isolate the effects of ximenic acid itself, in vitro experiments were conducted on HepG2 liver cells. karger.comd-nb.info Treatment with pure ximenic acid led to a significant down-regulation of the gene and protein expression of Fatty Acid Desaturase 2 (FADS2), a rate-limiting enzyme in the endogenous synthesis of long-chain n-3 PUFAs like docosahexaenoic acid (DHA) from their precursor, α-linolenic acid. karger.comnih.gov This suggests that ximenic acid may regulate fatty acid metabolism by suppressing key enzymes involved in lipid synthesis. karger.comnih.gov The differing effects observed in the liver versus the brain in the animal model may be due to complex metabolic interactions and the baseline dietary intake of fatty acid precursors. karger.com

Effects on n-9 Monounsaturated Fatty Acid (MUFA) Synthesis

Ximenic acid has demonstrated a notable influence on the synthesis of n-9 monounsaturated fatty acids (MUFAs). In studies utilizing HepG2 cells, a human liver cell line, treatment with ximenic acid led to a dose-dependent reduction in the levels of C18:1n-9 (oleic acid) and C20:1n-9, as well as total n-9 MUFAs. d-nb.infokarger.com This effect was observed in comparison to both vehicle-treated cells and cells treated with oleic acid, where oleic acid treatment, conversely, markedly increased C20:1n-9, total n-9 MUFA, and total MUFA levels. d-nb.infokarger.com These findings suggest that ximenic acid actively modulates the metabolic pathways responsible for the production of these specific fatty acids.

Modulation of Enzyme Expression (e.g., Stearoyl-CoA Desaturase (SCD), Fatty Acid Desaturase 2 (FADS2))

The modulatory effects of ximenic acid on lipid profiles appear to be linked to its ability to alter the expression of key enzymes in fatty acid metabolism. karger.comnih.gov Research has shown that in HepG2 cells, ximenic acid can significantly down-regulate the gene expression of Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase 2 (FADS2). d-nb.infokarger.comnih.gov SCD is a critical enzyme in the biosynthesis of monounsaturated fatty acids, catalyzing the conversion of saturated fatty acids like palmitic and stearic acid into palmitoleic and oleic acid, respectively. nih.govplos.orgnih.gov FADS2 is a rate-limiting enzyme involved in the synthesis of highly unsaturated fatty acids. researchgate.net A 72-hour incubation with 150 μM of ximenic acid resulted in a significant decrease in both SCD and FADS2 gene expression, as well as FADS2 protein expression, when compared to the vehicle. d-nb.infokarger.comnih.gov This suppression of key lipogenic enzymes provides a mechanistic basis for the observed changes in cellular fatty acid composition. karger.comnih.gov

Influence on Lipid Composition in Cellular Models (e.g., HepG2 cells)

Interactive Table: Effect of Ximenic Acid on HepG2 Cell Fatty Acid Composition

Fatty AcidEffect of Ximenic Acid TreatmentReference
n-9 Fatty Acids Significant reduction. d-nb.infonih.gov
C14:0, C16:0, C18:0 Significant reduction with increasing concentrations. d-nb.info
Total Saturated Fatty Acids (SFAs) Significant reduction with increasing concentrations. d-nb.info
C18:1n-9, C20:1n-9 Dose-dependent reduction. d-nb.info
Total n-9 MUFA, Total MUFA Dose-dependent reduction. d-nb.info

Other Investigated Biological Activities (Mechanistic Studies)

Larvicidal Activities

Beyond its effects on lipid metabolism, ximenic acid has exhibited larvicidal properties. researchgate.net Studies have demonstrated its activity against the larvae of Anopheles arabiensis, a significant malaria vector in South Africa. researchgate.netresearchgate.net In a dose-response bioassay, ximenic acid showed larvicidal effects, although it was found to be less potent than a mixture of exocarpic acid and octadec-9,11-diynoic acid. researchgate.net This suggests a potential role for ximenic acid in the development of natural, plant-based insecticides.

Interactive Table: Larvicidal Activity of Ximenic Acid

OrganismActivityReference
Anopheles arabiensis larvae Exhibited larvicidal activity. researchgate.netresearchgate.net

Anti-aging Research (e.g., collagenase inhibition activity)

In the realm of anti-aging research, ximenic acid has shown promise through its ability to inhibit collagenase. researchgate.netijrps.comsilae.itcosmeticsandtoiletries.com Collagenase is an enzyme that breaks down collagen, a key structural protein in the skin, and its inhibition can help maintain skin firmness and delay the aging process. ijrps.comcosmeticsandtoiletries.com Studies have reported that ximenic acid exhibits significant collagenase inhibition activity, with one study noting that it inhibited the enzyme by more than 50% at a concentration of 50 µg/ml. researchgate.netijrps.com This finding suggests that ximenic acid could be a valuable ingredient in the pharmaceutical and cosmetic industries for the development of anti-aging products. researchgate.netijrps.comsilae.it

Metabolism and Pharmacokinetics in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The metabolic fate of ximenic acid, a unique acetylenic fatty acid found in plants of the Santalaceae family, has been a subject of investigation in various preclinical models. nih.gov These studies provide foundational knowledge on how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Uptake in Cellular Models (e.g., HepG2 cells)

In vitro studies using human liver carcinoma cells (HepG2) have demonstrated that ximenic acid is taken up by these cells. karger.comd-nb.info When HepG2 cells were treated with varying concentrations of ximenic acid (up to 150 μM) for 48 hours, an increase in the number of intracellular lipid droplets was observed, suggesting cellular uptake and incorporation into triglycerides. karger.comd-nb.info This uptake was dose-dependent, with higher concentrations leading to a greater accumulation of lipid droplets. d-nb.info Analysis of the fatty acid composition of these cells confirmed the presence of ximenic acid, with its relative levels increasing in line with the treatment concentrations. d-nb.info

Further studies on HepG2 cells have explored the effects of ximenic acid on cellular processes. Research indicates that ximenic acid can inhibit the growth of HepG2 cells, potentially through the selective inhibition of cyclooxygenase-1 (COX-1) expression, which in turn leads to cell cycle arrest and apoptosis. researchgate.netspandidos-publications.com Specifically, treatment with ximenic acid led to an increase in the percentage of cells in the G0/G1 phase of the cell cycle and a significant reduction in the expression of the anti-apoptosis protein SIRT1. spandidos-publications.com

Tissue Distribution in Animal Models (e.g., liver, brain in mice)

Animal studies have provided insights into the in vivo distribution of ximenic acid. When mice were fed a diet enriched with sandalwood seed oil (SWSO), which is a primary source of ximenic acid, the fatty acid was detected in both the liver and adipose tissue, albeit at low concentrations (0.3-3%). nih.govresearchgate.net This indicates that ximenic acid is absorbed from the diet and distributed to various tissues. nih.gov

Interestingly, while ximenic acid was found in the liver, it was not detected in the brain tissue of mice fed the SWSO-enriched diet. nih.govresearchgate.net This suggests the presence of a mechanism, possibly the blood-brain barrier, that restricts the passage of ximenic acid into the central nervous system. Further research in mice fed SWSO showed that while total n-3 fatty acids were elevated in the liver, they were significantly decreased in the brain. nih.govkarger.com

Metabolic Pathways and Enzyme Interactions

Ximenic acid has been shown to influence key enzymes and pathways involved in fatty acid metabolism. Its structural similarity to other fatty acids allows it to interact with and modulate the activity of enzymes responsible for fatty acid synthesis and conversion. karger.com

Regulation of Gene and Protein Expression of Metabolic Enzymes (e.g., SCD, FADS2)

Studies in HepG2 cells have revealed that ximenic acid can regulate the expression of crucial enzymes in fatty acid metabolism. nih.govkarger.com Specifically, a 72-hour incubation with 150 μM of ximenic acid resulted in a significant down-regulation of the gene and protein expression of Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase 2 (FADS2). nih.govkarger.com SCD is a rate-limiting enzyme in the synthesis of monounsaturated fatty acids, while FADS2 is a key enzyme in the synthesis of long-chain polyunsaturated fatty acids. karger.combiorxiv.org The inhibition of SCD expression by ximenic acid is thought to be due to their structural similarities. karger.com However, the expression of other enzymes like ELOVL2, ELOVL5, ELOVL6, and FADS1 were not significantly affected by ximenic acid treatment. karger.com

Influence on Specific Fatty Acid Synthesis and Conversion Pathways

The modulation of enzyme expression by ximenic acid has direct consequences on fatty acid profiles. In HepG2 cells, treatment with ximenic acid led to a dose-dependent reduction in n-9 monounsaturated fatty acids, such as oleic acid, C20:1n-9, and C24:1n-9. karger.com This is consistent with the observed down-regulation of SCD, the enzyme responsible for their synthesis. karger.com

Furthermore, ximenic acid treatment also resulted in a significant decrease in docosahexaenoic acid (DHA, C22:6n-3) levels in HepG2 cells. nih.govkarger.com This finding, coupled with the down-regulation of FADS2, suggests that ximenic acid can interfere with the endogenous synthesis of this important omega-3 fatty acid. nih.govkarger.com In animal models, the consumption of SWSO by mice led to lower levels of arachidonic acid (an omega-6 fatty acid) and higher levels of DHA in the liver. karger.com However, it is hypothesized that the high levels of the precursor α-linolenic acid in SWSO may promote DHA synthesis, counteracting the inhibitory effect of ximenic acid on FADS2. nih.govkarger.com

Pharmacokinetic Considerations in Animal Models for Translational Research

Understanding the pharmacokinetics of a compound in animal models is a critical step in translating preclinical findings to potential human applications. umich.eduijrpc.com These studies help in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is essential for designing clinical trials and predicting human dosage. ijrpc.com

While specific pharmacokinetic parameters like half-life, clearance, and volume of distribution for pure ximenic acid are not extensively detailed in the provided context, the distribution studies in mice offer some initial insights. The observation that ximenic acid is absorbed from the diet and distributed to tissues like the liver but not the brain is a crucial piece of pharmacokinetic information. nih.gov The low concentrations found in tissues suggest that it may be rapidly metabolized or eliminated. nih.govresearchgate.net One suggested biotransformation product of ximenic acid is oleic acid, which may be formed through biohydrogenation and oxidation reactions. nih.gov

For a compound like ximenic acid, further pharmacokinetic studies in animal models would be necessary to fully characterize its ADME profile. This would involve determining its oral bioavailability, identifying its major metabolites, and understanding the primary routes of its elimination from the body. umich.edu Such data are fundamental for bridging the gap between preclinical research and any potential future clinical evaluation. nih.gov

Advanced Analytical Techniques in Ximenic Acid Research

Chromatographic Methods for Isolation and Quantification

Chromatography is pivotal for separating ximenic acid from complex mixtures, such as seed oils, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of ximenic acid, particularly in cosmetic and pharmaceutical formulations. wjarr.comwjarr.com Reverse-phase HPLC methods have been developed and validated for the determination of ximenic acid in various semisolid dosage forms like creams and gels. wjarr.comwjarr.com These methods demonstrate good specificity, linearity, accuracy, and precision, making them suitable for routine quality control. wjarr.com

One validated HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and sodium dihydrogen phosphate (B84403) monohydrate, with detection at 229 nm. wjarr.comwjarr.com Another approach employs a mobile phase of methanol (B129727) and water. researchgate.net These HPLC techniques are valued for their reproducibility and ability to separate ximenic acid from other components in a given matrix. wjarr.comresearchgate.net

Table 1: HPLC Parameters for Ximenic Acid Analysis

ParameterMethod 1Method 2
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) wjarr.comZORBAX SB-C18 (4.6 x 250 mm, 5 µ) researchgate.net
Mobile Phase Acetonitrile and Sodium Dihydrogen Phosphate Monohydrate wjarr.comMethanol and Water researchgate.net
Detection Wavelength 229 nm wjarr.comNot specified
Column Temperature 30°C wjarr.comNot specified
Application Quantification in semisolid dosage forms wjarr.comQuantification in Santalum album Linn. extract researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantification of ximenic acid. wjbphs.comwjbphs.com It is an advanced form of TLC that provides better resolution and quantification capabilities. wikipedia.org HPTLC methods have been successfully developed and validated for estimating ximenic acid in herbal extracts and pharmaceutical formulations. wjbphs.comasiapharmaceutics.info

A typical HPTLC method involves using precoated silica (B1680970) gel 60 F254 plates as the stationary phase. wjbphs.comasiapharmaceutics.info The mobile phase composition is optimized to achieve good separation; for instance, a mixture of toluene, ethyl acetate, methanol, and formic acid (in varying ratios) has been used effectively. wjbphs.comwjbphs.com Densitometric detection is commonly performed at a wavelength of 254 nm. wjbphs.comwjbphs.com The retention factor (Rf) is a key parameter in HPTLC for identifying compounds; for ximenic acid, Rf values of approximately 0.3 to 0.45 have been reported, depending on the specific mobile phase used. wjbphs.comasiapharmaceutics.info

Table 2: HPTLC Method Parameters for Ximenic Acid Quantification

ParameterMethod 1Method 2
Stationary Phase HPTLC plates precoated with silica gel 60 F254 wjbphs.comAluminum plates precoated with silica gel 60 F254 asiapharmaceutics.info
Mobile Phase Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v) wjbphs.comToluene: Chloroform: Methanol: Formic acid (2:5:0.3:0.3 v/v/v/v) asiapharmaceutics.info
Detection Wavelength 254 nm wjbphs.com550 nm asiapharmaceutics.info
Rf Value ~0.3 ± 0.01 wjbphs.com0.45 ± 0.02 asiapharmaceutics.info
Application Quantification in semisolid dosage formulations wjbphs.comQuantification in Santalum album seed extract asiapharmaceutics.info

Gas Chromatography/Mass Spectrometry (GC/MS) is a highly sensitive and specific technique used for the identification and quantification of fatty acids like ximenic acid, especially in complex mixtures such as seed oils. researchgate.netmedcraveonline.com Due to the low volatility of fatty acids, a derivatization step is typically required before GC/MS analysis. medcraveonline.commedcraveonline.com The most common derivatization method is the conversion of fatty acids into their more volatile methyl esters (FAMEs). medcraveonline.commedcraveonline.com This is often achieved through saponification followed by methylation. medcraveonline.commedcraveonline.com

The resulting FAMEs are then separated on a GC column, often a capillary column like a Rtx®-5MS, and detected by a mass spectrometer. medcraveonline.commedcraveonline.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules, allowing for confident identification. medcraveonline.com For instance, the identity of trans-ximenynic acid has been confirmed using GC/MS analysis of its methyl ester. researchgate.net Furthermore, GC/MS has been employed to differentiate between cis and trans isomers of ximenic acid by comparing their 4,4-dimethyloxazoline derivatives. researchgate.net

Table 3: GC/MS Analysis of Ximenic Acid Derivatives

ParameterDetails
Derivatization Saponification followed by methylation to form fatty acid methyl esters (FAMEs). medcraveonline.commedcraveonline.com
GC Column Rtx®-5MS (30 m x 0.25 mm, 0.25 µm film thickness) medcraveonline.commedcraveonline.com
Carrier Gas Helium medcraveonline.commedcraveonline.com
Ionization Electron Impact (EI) medcraveonline.com
Application Identification and quantification of fatty acids in seed oils, isomer differentiation. researchgate.netmedcraveonline.com

High-Performance Thin-Layer Chromatography (HPTLC)

Spectroscopic Methods for Structural Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. cbrnetechindex.com While saturated fatty acids show minimal absorption in the UV region, the presence of unsaturation, such as the double and triple bonds in ximenic acid, gives rise to characteristic absorption bands. nih.govacs.org The conjugated system of a double and a triple bond in ximenic acid is expected to produce a distinct UV absorption spectrum. The structure of ximenic acid has been characterized in part using UV-visible spectroscopy. researchgate.netijrps.com It has been noted that oils rich in ximenynic acid can act as a UV screen. researchgate.net

Infrared (IR) spectroscopy and its more advanced version, Fourier Transform Infrared (FT-IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. aocs.org The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its different bonds. In the case of ximenic acid, FT-IR spectroscopy has been instrumental in its structural characterization. researchgate.netijrps.com

Key characteristic absorption peaks in the FT-IR spectrum of ximenic acid include:

A broad and intense peak around 3458 cm⁻¹, attributed to the bonded -OH stretching of the carboxylic acid group. ijrps.com

A weak band near 3107 cm⁻¹ due to the =C-H stretching of the alkene group. ijrps.com

An absorption at approximately 2908 cm⁻¹ corresponding to the alkane C-H stretching. ijrps.com

A peak around 2222 cm⁻¹ indicating the presence of the carbon-carbon triple bond (-C≡C-). ijrps.com

An absorption at about 1695 cm⁻¹ for the carbonyl (C=O) stretching of the carboxylic acid. ijrps.com

A stretching peak at 1437 cm⁻¹ is due to the presence of an aliphatic C=C bond. ijrps.com

The band at 943 cm⁻¹ can be assigned to the out-of-plane bending of a trans-disubstituted olefin (-C=C-). ijrps.com

Table 4: Characteristic FT-IR Absorption Bands for Ximenic Acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3458O-H stretchCarboxylic acid
~3107=C-H stretchAlkene
~2908C-H stretchAlkane
~2222-C≡C- stretchAlkyne
~1695C=O stretchCarboxylic acid
~1437C=C stretchAlkene (aliphatic)
~943=C-H bendtrans-disubstituted alkene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ximenic acid, providing precise information about the carbon framework and the position of protons.

¹H-NMR spectra are utilized to identify the chemical environment of hydrogen atoms within the molecule. Key proton signals for ximenic acid include those corresponding to the carboxylic acid group, methylene (B1212753) groups, and the protons adjacent to the double and triple bonds. The chemical shifts, reported in parts per million (ppm), are crucial for confirming the molecule's structure.

¹³C-NMR spectroscopy provides information on the carbon skeleton of ximenic acid. The spectrum reveals distinct signals for the carboxyl carbon, the sp-hybridized carbons of the alkyne group, the sp²-hybridized carbons of the alkene group, and the various sp³-hybridized carbons of the methylene chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique used for the separation, identification, and quantification of ximenic acid in complex mixtures, such as seed oils. ijrps.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the analysis of fatty acids like ximenic acid, LC-MS is often performed in the negative ion mode, which can sometimes result in poor ionization efficiency due to the carboxyl groups. frontiersin.org To address this, chemical derivatization techniques may be employed to enhance ionization and improve detection sensitivity. frontiersin.org

LC-MS, particularly with atmospheric pressure chemical ionization (APCI), has proven effective for identifying very long-chain unsaturated fatty acids, including ximenic acid, in natural sources like Ximenia oil. nih.govresearchgate.net The combination of reversed-phase high-performance liquid chromatography (HPLC) with mass spectrometry allows for the successful separation and identification of these unusual fatty acids. nih.govnih.gov Furthermore, high-resolution tandem mass spectrometry (MS/MS) can be used to identify and distinguish between regioisomers of triacylglycerols containing ximenic acid. nih.gov

Thermal and X-ray Diffraction Analysis

Thermal and X-ray diffraction analyses are crucial for understanding the physical properties of ximenic acid in its solid state, including its crystallinity, thermal stability, and melting behavior.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org A DSC thermogram of ximenic acid reveals important thermal transitions. ijrps.com For instance, a study on ximenic acid isolated from Santalum album showed a glass transition temperature (Tg) at 38.25°C and a melting peak at approximately 39°C. ijrps.com The presence of a single endothermic peak corresponding to its melting point indicates the purity of the isolated compound. ijrps.com The thermogram can show that ximenic acid exists in both amorphous and crystalline states. ijrps.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition profile. celignis.comumw.edu.pl A TGA curve for ximenic acid shows that the compound is relatively stable below 150°C. ijrps.com The thermal degradation of ximenic acid has been observed to occur in multiple steps. ijrps.com One study reported a significant mass loss of 54.17% between 150°C and 250°C, which was attributed to the thermal decomposition of the compound, likely involving the breaking of the carboxylic acid linkage. ijrps.com

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. anton-paar.com The XRD pattern of isolated ximenic acid can confirm its crystalline nature. ijrps.com The pattern displays a series of diffraction peaks at specific 2θ angles. Strong peaks for ximenic acid have been observed at approximately 8°, 11°, 14°, and 24° 2θ. ijrps.com The presence of these sharp peaks in the diffraction pattern corroborates that ximenic acid exists as a crystalline material. ijrps.com The interplanar spacing can be calculated using Bragg's law. ijrps.com

Thermal and X-ray Diffraction Data for Ximenic Acid
Analytical Technique Finding
Differential Scanning Calorimetry (DSC)Glass Transition (Tg): 38.25°C ijrps.com
Melting Peak: ~39°C ijrps.com
Thermogravimetric Analysis (TGA)Stable below 150°C ijrps.com
First major decomposition step: 150°C - 250°C ijrps.com
X-ray Diffraction (XRD)Strong diffraction peaks at 2θ angles: ~8°, 11°, 14°, 24° ijrps.com

Analytical Method Validation for Research Rigor

To ensure the reliability and accuracy of research findings, the analytical methods used for the quantification of ximenic acid must be properly validated. This process is typically guided by the International Conference on Harmonisation (ICH) guidelines. researchgate.netasiapharmaceutics.info

Validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), involves assessing several key parameters: researchgate.netwjbphs.com

Specificity: The ability of the method to accurately measure the analyte of interest (ximenic acid) in the presence of other components, such as impurities or excipients. asiapharmaceutics.infowjbphs.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. For example, an HPLC method for ximenic acid showed linearity in the concentration range of 4 - 24 μg/mL with a correlation coefficient (r²) of 0.9994. researchgate.net

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. asiapharmaceutics.info Recovery values for an HPTLC method for ximenic acid were reported to be between 99.94% and 100.10%. asiapharmaceutics.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). asiapharmaceutics.infowjbphs.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netasiapharmaceutics.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity and Linearity

Specificity is a critical parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix excipients. wjarr.comresearchgate.net In the analysis of ximenic acid, specificity is typically confirmed by comparing the chromatograms of a blank, a standard solution of ximenic acid, and the sample solution. The absence of interfering peaks at the retention time of ximenic acid in the blank and sample matrices indicates the method's specificity. wjbphs.comresearchgate.net Further confirmation is achieved using a photodiode array (PDA) detector to evaluate peak purity, where the purity angle should be less than the purity threshold, confirming that the analyte peak is not co-eluting with other compounds. wjarr.com For HPTLC methods, specificity involves comparing the Rf value and spectra of the band from the sample with the standard. wjbphs.com

Linearity establishes the relationship between the concentration of the analyte and the analytical signal. A method is considered linear if this relationship is directly proportional over a specified range. This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the instrument response against the concentration. The linearity is expressed by the correlation coefficient (r²) of the calibration curve. researchgate.net For ximenic acid analysis, various methods have demonstrated excellent linearity over different concentration ranges.

Table 1: Linearity Data for Ximenic Acid Analytical Methods

Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
HPTLC25-75 ppm> 0.9971 researchgate.net
HPLC4-24 µg/mL0.9994 researchgate.net
HPTLC50-150% of working concentration≥ 0.997 wjbphs.com
HPTLCNot Specified≥ 0.9996 asiapharmaceutics.info

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure ximenic acid standard is added (spiked) into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). wjarr.com The percentage of the analyte recovered is then calculated. For analytical methods to be considered accurate, the recovery values should fall within a predefined acceptance range, typically between 99% and 102%. wjarr.com Studies on ximenic acid have shown high accuracy, with recovery rates consistently within acceptable limits. asiapharmaceutics.infoasiapharmaceutics.info

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at three levels:

System Precision: Assesses the performance of the analytical instrument by replicate injections of a standard solution.

Method Precision (Repeatability): Indicates the precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses the variations within the same laboratory, for instance, on different days or with different analysts. wjarr.comasiapharmaceutics.info

For a method to be deemed precise, the %RSD should be less than 2%. wjarr.comwjbphs.com

Table 2: Accuracy and Precision Data for Ximenic Acid Analytical Methods

ParameterMethodFindingReference
Accuracy (% Recovery)HPLC99% to 102% wjarr.com
HPTLC99.94% to 100.10% asiapharmaceutics.infoasiapharmaceutics.info
Precision (%RSD)HPLC (Overall)0.57% wjarr.com
HPLC (Intermediate)0.4% wjarr.com
HPTLC (System, Method, Intermediate)< 0.78% wjbphs.com
HPTLC (System, Method, Intermediate)< 1.21% asiapharmaceutics.info

Robustness and Solution Stability

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com To test the robustness of an HPLC method for ximenic acid, parameters such as the composition of the mobile phase, flow rate, and column temperature are slightly altered. wjarr.com For HPTLC methods, variations might include the volume of the mobile phase, the volume of the polar solvent, and the saturation time. wjbphs.comasiapharmaceutics.info The effect of these induced changes on the analytical results (e.g., peak area and retention factor) is evaluated, and the %RSD is calculated. A low %RSD value under these varied conditions indicates the method's robustness.

Solution stability is also a crucial aspect, ensuring that the ximenic acid standard and sample solutions remain stable for a certain period under specific storage conditions without undergoing degradation. This is typically assessed by preparing the solutions and analyzing them at set intervals (e.g., over 6 hours) at room temperature. wjbphs.comasiapharmaceutics.info The stability is determined by calculating the percentage difference in the response of the analyte over time compared to the initial response. wjbphs.comasiapharmaceutics.info

Table 3: Robustness Parameters for Ximenic Acid HPTLC Method

Parameter VariedOriginal ValueVaried Value (Low)Varied Value (High)Reference
Saturation Time (minutes)151416 wjbphs.com
Polar Solvent Volume (Formic acid)0.50.40.6 wjbphs.com
Mobile Phase Volume10911 wjbphs.com

Future Research Directions and Preclinical Translational Potential

Elucidation of Unexplored Biological Pathways and Mechanisms

Current research has established that ximenic acid exerts anti-inflammatory, anti-cancer, and antimicrobial effects. researchgate.net Its anti-inflammatory properties are linked to the metabolism of arachidonic acid, while its anti-cancer activities involve the induction of apoptosis and inhibition of cancer cell proliferation. ijfans.orgspandidos-publications.com However, the full spectrum of its biological interactions remains partially understood. Future research should prioritize the exploration of pathways beyond these initial findings.

One promising area is the compound's effect on fatty acid metabolism. Studies have shown that ximenic acid can regulate the expression of key enzymes like stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), thereby influencing the content of n-3 and n-9 fatty acids in the liver. researchgate.netkarger.com The downstream consequences of this metabolic regulation, particularly in the context of metabolic syndrome, insulin (B600854) resistance, and neuroprotective processes in the brain, warrant deeper investigation. researchgate.netkarger.comnih.gov For instance, the observation that sandalwood seed oil, rich in ximenic acid, can ameliorate hepatic insulin resistance by modulating inflammatory and insulin signaling pathways suggests a complex interplay that needs to be dissected with pure ximenic acid. researchgate.net

Furthermore, initial findings on its anti-aging potential, demonstrated through collagenase inhibition activity, open up a new avenue of research into its effects on skin health and connective tissue homeostasis. researchgate.netijrps.comepa.gov The molecular mechanisms driving this inhibition are currently unknown and require elucidation. Similarly, patented claims regarding its effects on satiety and potential applications in Alzheimer's disease present intriguing but unverified possibilities that necessitate rigorous scientific exploration. google.com

Investigated Pathway Key Findings Unexplored Areas & Future Directions
Anti-Inflammation Inhibition of arachidonic acid metabolism; selective inhibition of COX-1. researchgate.netspandidos-publications.comDetailed characterization of its impact on the broader cytokine network; effects on specific immune cell subtypes; interplay with immunometabolic pathways. frontiersin.org
Anti-Cancer Induces apoptosis and cell cycle arrest; inhibits PI3K/Akt and NF-κB pathways; suppresses SIRT1 and GCN5L2. ijfans.orgspandidos-publications.comspandidos-publications.comInvestigation in a wider range of cancer types; understanding mechanisms of resistance; potential for combination therapies.
Fatty Acid Metabolism Down-regulates SCD and FADS2 expression; alters n-3 and n-9 fatty acid profiles in liver and HepG2 cells. researchgate.netkarger.comElucidating the impact on brain lipid metabolism and neuronal function; exploring the link to metabolic syndrome and insulin signaling in vivo. karger.comnih.gov
Anti-Aging Exhibits significant collagenase inhibition activity. ijrps.comepa.govIdentifying the direct molecular target and mechanism of collagenase inhibition; assessing effects on other markers of skin aging (e.g., elastin, hyaluronic acid synthesis).

Development of Novel and Efficient Synthetic and Purification Methodologies for Research

The increasing research interest in ximenic acid necessitates the development of reliable and scalable methods for obtaining high-purity material. researchgate.net Currently, ximenic acid is primarily sourced through extraction from the seed oils of plants in the Santalaceae, Olacaceae, and Opiliaceae families, followed by purification steps such as recrystallization and chromatography. researchgate.netsmolecule.comresearchgate.net

While effective at a laboratory scale, these methods can be limited by the availability of natural resources and the efficiency of purification. Chemical synthesis offers an alternative, with routes developed from precursors like castor oil or through the coupling of smaller molecules such as propargyl bromide and heptaldehyde. researchgate.netresearchgate.net Research into improving the conciseness and economic viability of these synthetic routes is ongoing. researchgate.net

A significant future direction lies in the development of biosynthetic production methods. researchgate.netresearchgate.net Studies have begun to identify the enzymes responsible for ximenic acid synthesis in plants, such as FAD2-like desaturases that can convert stearolic acid into ximenic acid. nih.govnih.gov This genetic information could be leveraged to engineer microorganisms (e.g., yeast) or oilseed crops to produce ximenic acid in a controlled and scalable manner. Such biotechnological approaches represent a promising avenue for sustainable production to meet future research and potential commercial demands. researchgate.netresearchgate.net

Methodology Description Future Development Focus
Natural Extraction Isolation from seed oils (e.g., Ximenia americana, Santalum album) followed by purification (e.g., low-temperature recrystallization, chromatography). researchgate.netsmolecule.comOptimization of extraction yields; development of more efficient and selective purification techniques.
Chemical Synthesis Multi-step organic reactions starting from precursors like castor oil or other simpler fatty acids. researchgate.netImproving reaction efficiency and yields; reducing the number of synthetic steps to enhance economic feasibility. researchgate.net
Biosynthesis Proposed pathway involves the dehydrogenation of oleic acid or desaturation of stearolic acid by specific enzymes (e.g., FAD2-like desaturases). researchgate.netnih.govnih.govIdentification and characterization of all genes in the biosynthetic pathway; heterologous expression in microbial or plant systems for scalable production.

Optimization of Preclinical Animal Models for Enhanced Translational Relevance

Preclinical in vivo studies are critical for validating the therapeutic potential of ximenic acid. To date, research has utilized standard rodent models, such as C57BL/6 mice to investigate effects on fatty acid metabolism and Sprague-Dawley rats to examine insulin resistance. researchgate.netkarger.comnih.gov While these models have provided foundational data, future research must employ more sophisticated and translationally relevant animal models to bridge the gap between preclinical findings and human clinical trials.

A significant limitation of using single inbred mouse strains is their lack of genetic diversity, which does not reflect the heterogeneity of the human population. rsc.org Future studies should consider using genetically diverse mouse populations, such as the Collaborative Cross or Diversity Outbred mice, to identify genetic factors that may influence the response to ximenic acid. rsc.org This approach can enhance the predictive value of preclinical studies for human outcomes.

Furthermore, the development and use of "humanized" mice, which express human genes relevant to drug metabolism or disease pathology, could provide more accurate insights into the compound's pharmacokinetics and efficacy. rsc.org For specific disease indications, tailored models are essential. For example, to validate the potential of ximenic acid in atherosclerosis, studies should move towards models that combine hyperlipidemia with diabetes (e.g., ApoE-/- or LDLR-/- mice fed a high-fat diet). nih.gov Similarly, for dermatological applications like anti-aging or cellulitis management, optimizing models for topical delivery and employing advanced imaging and biomechanical analysis to measure outcomes will be crucial. cosmeticsandtoiletries.comresearchgate.net

Deeper Investigation into Molecular Targets and Signaling Pathways

A fundamental aspect of future research is the precise characterization of ximenic acid's molecular interactions. While several targets and pathways have been identified, a deeper mechanistic understanding is required.

Studies have shown that ximenic acid selectively inhibits cyclooxygenase-1 (COX-1), suppresses the anti-apoptosis protein silent information regulator T1 (SIRT1), and inhibits the cell cycle-associated protein GCN5L2. researchgate.netspandidos-publications.comspandidos-publications.com This inhibition of GCN5L2 leads to cell cycle arrest by affecting cyclins D3 and E1. spandidos-publications.com In lipid metabolism, it down-regulates the expression of SCD and FADS2. karger.com While these targets are known, the exact binding modes, kinetics, and structural basis for these interactions are yet to be determined. The upstream signaling events that lead to the observed suppression of SIRT1, for instance, remain unclear and are a key area for future study. spandidos-publications.com

Moreover, the reported inhibition of broad signaling cascades like PI3K/Akt and NF-κB needs to be dissected to identify the specific nodes within these pathways that ximenic acid directly modulates. ijfans.org It is plausible that ximenic acid interacts with other, as-yet-unidentified molecular targets. Unbiased screening approaches, such as proteomics and chemical biology techniques, could reveal novel binding partners and expand our understanding of its polypharmacology. A thorough investigation into these molecular details is essential for rational drug development and for identifying biomarkers to monitor its activity in future clinical trials.

Identified Target/Pathway Observed Effect Future Research Questions
Cyclooxygenase-1 (COX-1) Selective inhibition of mRNA and protein expression. spandidos-publications.comspandidos-publications.comWhat is the structural basis for its selectivity over COX-2? What are the downstream consequences on the full eicosanoid profile?
SIRT1 & GCN5L2 Suppression of SIRT1 protein; inhibition of GCN5L2 protein, leading to cell cycle arrest. spandidos-publications.comspandidos-publications.comWhat are the upstream signals mediating SIRT1 suppression? Does ximenic acid directly bind to these proteins?
PI3K/Akt & NF-κB Pathways General inhibition of these pathways has been observed in cancer models. ijfans.orgWhich specific components of these pathways does ximenic acid interact with? Is the inhibition direct or indirect?
SCD & FADS2 Down-regulation of gene and protein expression in liver cells. researchgate.netkarger.comWhat is the transcriptional or post-transcriptional mechanism for this down-regulation?
Collagenase Inhibition of enzyme activity. ijrps.comepa.govWhat is the specific type of collagenase inhibited? What is the mechanism of inhibition (e.g., competitive, non-competitive)?

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying ximenic acid in biological or plant samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying ximenic acid, particularly when analyzing methyl esters derived from lipid extracts. Structural confirmation relies on fragmentation patterns, such as the presence of m/z 261 (M-31) and 219 (M-73), as well as characteristic ions like [H₂C=C=CHCH=CH(CH₂)₅]⁺ . For quantification in biological tissues (e.g., brain regions), combine lipid extraction with derivatization to fatty acid methyl esters (FAMEs), followed by GC-MS analysis. Include internal standards (e.g., deuterated analogs) to correct for recovery efficiency .

Q. What biosynthetic pathways produce ximenic acid in eukaryotic systems?

  • Methodological Answer : Ximenic acid (C26:1n-9) is synthesized via elongation of nervonic acid (C24:1n-9), which itself originates from stearic acid (C18:0). Key steps include:

Stearoyl-CoA desaturase (SCD) -catalyzed conversion of stearic acid (C18:0) to oleic acid (C18:1n-9).

Sequential elongation by elongases (ELOVL1, ELOVL3) to generate very-long-chain fatty acids (VLCFAs).
Experimental validation requires isotopic tracing (e.g., deuterium-labeled precursors) and knockout models to confirm enzyme specificity. For example, deuterium labeling in D₂O-fed cell cultures can track elongation dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ximenic acid levels across Alzheimer’s disease (AD) studies?

  • Methodological Answer : Discrepancies often arise from regional brain variations (e.g., hippocampus vs. cerebellum) and methodological differences. To address this:

  • Standardize sampling protocols : Control for post-mortem intervals, tissue preservation, and lipid extraction methods.
  • Normalize data : Express ximenic acid levels relative to total lipid content or housekeeping fatty acids (e.g., palmitic acid).
  • Use multi-region analyses : Compare mid-frontal cortex, temporal cortex, and cerebellum within the same cohort to isolate disease-specific changes .
  • Validate with stable isotopes : Deuterium labeling (e.g., 20% D₂O medium) can distinguish de novo synthesis from dietary uptake .

Q. What experimental designs are optimal for studying ximenic acid’s role in lipid metabolism and neurodegenerative pathways?

  • Methodological Answer :

In vitro models : Use neuronal cell lines (e.g., BT-474) treated with inhibitors (e.g., Fasnall) to block fatty acid synthase (FASN) and assess compensatory upregulation of VLCMFA synthesis .

In vivo models : Employ transgenic mice (e.g., APP/PS1 for AD) with lipidomic profiling of brain regions.

Multi-omics integration : Combine lipidomics with transcriptomics (SCD, ELOVL expression) and proteomics (enzyme activity assays).

Statistical rigor : Apply desaturation indices (e.g., 16:1n-7/16:0 ratio) to quantify SCD activity and correlate with disease markers (e.g., amyloid-beta) .

Q. How can metabolic engineering enhance ximenic acid production in microbial or plant systems?

  • Methodological Answer :

  • Heterologous expression : Introduce elongases (ELOVL1, ELOVL3) and desaturases (SCD) into yeast or algae. Optimize codon usage and promoter strength for enzyme efficiency.
  • Substrate channeling : Co-express acyl-CoA synthetases to improve precursor (stearic acid) availability.
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., β-oxidation) in host organisms.
  • Analytical validation : Use GC-MS and NMR to confirm product purity and chain length .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing ximenic acid’s association with disease phenotypes?

  • Methodological Answer :

  • Multivariate regression : Adjust for covariates (age, sex, diet) when correlating ximenic acid levels with clinical outcomes.
  • Principal component analysis (PCA) : Identify lipidomic clusters enriched in VLCFAs.
  • Meta-analysis : Aggregate datasets from public repositories (e.g., LipidMAPS) to validate small-cohort findings.
  • Power calculations : Ensure sample sizes are sufficient to detect effect sizes (e.g., ≥20% change in ximenic acid levels) .

Q. How can researchers ensure reproducibility in ximenic acid studies?

  • Methodological Answer :

  • Detailed protocols : Document lipid extraction, derivatization, and GC-MS parameters (column type, temperature gradients).
  • Open data : Share raw chromatograms and isotopologue distributions in repositories like MetaboLights.
  • Inter-laboratory validation : Participate in ring trials using standardized reference materials (e.g., NIST SRM 1950 plasma).
  • Negative controls : Include solvent blanks and non-enzymatic reactions to rule out artifactual synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.